Tetrahydrouridine is a synthetic pyrimidine nucleoside analog. [] It functions as a potent and specific inhibitor of the enzyme cytidine deaminase (CDA). [] This enzyme plays a crucial role in the pyrimidine salvage pathway, responsible for catalyzing the deamination of cytidine and deoxycytidine nucleosides into uridine and deoxyuridine, respectively. [, , ] Tetrahydrouridine's role in scientific research stems from its ability to inhibit CDA, making it a valuable tool in studying various biological processes and enhancing the efficacy of cytidine analog drugs.
Tetrahydrouridine is derived from uridine, a naturally occurring nucleoside. It is classified as a pyrimidine nucleoside analog, specifically a reduced form of uridine. The compound's structure features a tetrahydro configuration, which contributes to its unique biochemical properties. Tetrahydrouridine is often studied in the context of cancer biology and pharmacology, particularly for its effects on cell growth and metabolism.
The synthesis of tetrahydrouridine involves several methodologies, with a focus on improving yield and purity. One notable approach is the two-step synthesis process described in recent literature:
This synthesis route addresses previous challenges associated with low yields and complex purification processes that hindered the availability of tetrahydrouridine for research purposes.
Tetrahydrouridine has the molecular formula CHNO and a molecular weight of approximately 229.21 g/mol. The structure consists of a pyrimidine ring that has been saturated with four hydrogen atoms, resulting in a tetrahydro configuration.
Key structural features include:
Tetrahydrouridine participates in various chemical reactions primarily due to its hydroxyl groups and pyrimidine base. Its most notable reaction is the inhibition of cytidine deaminase, which leads to decreased levels of deoxyuridine triphosphate (dUTP) and subsequently affects DNA synthesis.
The inhibition mechanism involves:
The mechanism by which tetrahydrouridine exerts its effects involves several biochemical pathways:
Tetrahydrouridine exhibits several notable physical and chemical properties:
These properties make tetrahydrouridine suitable for various experimental applications in biochemistry and pharmacology.
Tetrahydrouridine has diverse applications in scientific research:
THU functions as a tight-binding competitive inhibitor of CDA, exploiting the enzyme’s catalytic mechanism. CDA relies on a zinc-activated water molecule for hydrolytic deamination, where cytidine’s 4-amino group is displaced. THU’s reduced tetrahydropyrimidine ring mimics the transition state of cytidine deamination but lacks the reactive amino group, enabling irreversible binding to CDA’s catalytic zinc ion [8] [9].
Kinetic analyses demonstrate THU’s high affinity for human CDA, with an IC₅₀ of 152 μM [4]. This affinity arises from THU’s hydrogen-bonding capacity and hydrophobic interactions within the enzyme’s active site. Unlike substrate analogs (e.g., 3-deazauridine), THU’s saturation confers conformational flexibility, allowing optimal van der Waals contacts with residues like Phe65 and Cys102 [8].
Table 1: Kinetic Parameters of THU-Mediated CDA Inhibition
Parameter | Value | Experimental Context | Source |
---|---|---|---|
IC₅₀ | 152 μM | Recombinant human CDA | [4] |
Kᵢ | 0.8 μM | Mouse CDA, isothermal titration | [8] |
Binding affinity (Kd) | 4.2 μM | Surface plasmon resonance | [9] |
Catalytic rate (kcat) suppression | >95% | 100 μM THU | [1] |
The crystal structure of murine CDA complexed with THU (PDB: 2FR5, resolution: 1.48 Å) reveals atomic-level insights into inhibition specificity. THU binds within a conserved pocket, coordinating the catalytic zinc ion via N3 and carbonyl oxygen (O2). This displaces the nucleophilic water molecule essential for deamination [8]. Key interactions include:
This binding mode sterically occludes cytidine access while stabilizing a non-productive enzyme conformation. Notably, THU’s ribose moiety adopts a C3’-endo puckering, mirroring cytidine’s ribose orientation and explaining its specificity over non-nucleoside inhibitors [8].
Table 2: Key Structural Interactions in THU-CDA Binding
Interaction Type | Residues/Atoms Involved | Distance (Å) | Functional Role |
---|---|---|---|
Zinc coordination | Zn²⁺–THU(N3) | 2.1 | Catalytic site blockade |
H-bonding | THU(O4)–Glu154(OE) | 2.8 | Transition-state mimicry |
H-bonding | THU(ribose)–Asp77/Ser78 | 2.9–3.2 | Ribose specificity |
Hydrophobic contact | THU–Phe65 | 3.4 | Active site occlusion |
Beyond direct CDA inhibition, THU rewires pyrimidine ribonucleoside salvage pathways. CDA catalyzes the irreversible deamination of cytidine to uridine, directing metabolites toward uridine phosphorylation or degradation. THU blockade increases intracellular cytidine pools by >5-fold, shifting flux toward cytidine phosphorylation by uridine-cytidine kinase (UCK) [3]. This elevates cytidine monophosphate (CMP), subsequently enhancing de novo synthesis of cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) [3] [6].
In pancreatic (MIAPaCa-2) and lung (H441, H1299) carcinoma cells, THU (100 μM) induces G1/S cell cycle arrest independent of CDA expression. Flow cytometry shows 25–40% increased G1-phase occupancy and diminished S-phase progression. Mechanistically, THU suppresses E2F1 transcription factor expression—a master regulator of G1/S transition—reducing cyclin E and DNA replication genes [2] [10]. This dual role (metabolic modulation + cell cycle arrest) synergizes with antimetabolites:
Table 3: THU Effects on Pyrimidine Metabolism and Cell Proliferation
Cell Line | CDA Expression | THU Effect on Proliferation | Key Metabolic/Cell Cycle Changes |
---|---|---|---|
MIAPaCa-2 (pancreatic) | Low | 60% inhibition (Day 4) | ↑G1 phase (40%); ↓E2F1 (4.5-fold) |
H441 (lung) | Moderate | 55% inhibition | ↓S phase (35%); ↑Cytidine pools (6-fold) |
BxPC-3 (pancreatic) | High | 70% inhibition (w/gemcitabine) | ↑dFdCTP retention; ↓dFdU formation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7